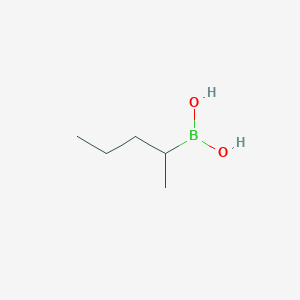

Pentan-2-ylboronic acid

Description

Properties

Molecular Formula |

C5H13BO2 |

|---|---|

Molecular Weight |

115.97 g/mol |

IUPAC Name |

pentan-2-ylboronic acid |

InChI |

InChI=1S/C5H13BO2/c1-3-4-5(2)6(7)8/h5,7-8H,3-4H2,1-2H3 |

InChI Key |

RGTLYZSQOQHZAT-UHFFFAOYSA-N |

Canonical SMILES |

B(C(C)CCC)(O)O |

Origin of Product |

United States |

Synthetic Strategies for Pentan 2 Ylboronic Acid and Analogs

Historical Perspectives and Foundational Approaches to Boronic Acid Synthesis

The journey into the world of boronic acids began in 1860 when Edward Frankland first reported the synthesis and isolation of ethylboronic acid. wikipedia.orgvt.eduwiley-vch.de His two-stage process involved the reaction of diethylzinc (B1219324) with triethyl borate (B1201080) to produce triethylborane, which was then oxidized in the air to yield ethylboronic acid. vt.eduwiley-vch.de This pioneering work laid the groundwork for future developments in the field.

A more general and widely adopted method for synthesizing boronic acids involves the reaction of organometallic reagents, such as Grignard or organolithium compounds, with borate esters. wikipedia.orgacs.orgnih.gov For instance, phenylboronic acid can be produced by reacting phenylmagnesium bromide with trimethyl borate, followed by hydrolysis. wikipedia.org However, this approach has limitations, particularly with substrates containing functional groups that are incompatible with highly reactive organometallic reagents, such as esters and nitriles. acs.org

Metal-Mediated Boronylation Pathways

To overcome the limitations of traditional methods, a variety of metal-mediated boronylation techniques have been developed, offering greater functional group tolerance and milder reaction conditions.

Lithium-Halogen Exchange and Borate Quenching Methodologies

The lithium-halogen exchange reaction is a powerful tool for the synthesis of organolithium compounds, which can then be trapped with a borate ester to form the desired boronic acid. acs.orgnih.govnih.gov This method is particularly useful for preparing aryl and heteroaryl boronic acids. acs.orgnih.gov A refined "in situ quench" protocol, where the lithium-halogen exchange occurs in the presence of the borate ester, has been shown to be highly efficient and scalable, even for substrates sensitive to organolithium species. acs.org

However, the success of this method can be substrate-dependent. For some aryl bromides, the generation of the aryllithium species can be slow, allowing the n-butyllithium to react competitively with the triisopropyl borate. acs.org In such cases, a sequential addition, where the organolithium reagent is formed first and then quenched with the borate, may be more effective. acs.org

Table 1: Comparison of "In Situ Quench" vs. Sequential Addition for Arylboronic Acid Synthesis

| Entry | Aryl Bromide | Method | Observations |

| 1 | 3-Bromopyridine | In Situ Quench | High yield, scalable |

| 2 | Substrate A | In Situ Quench | Significant unreacted aryl bromide |

| 3 | Substrate A | Sequential Addition | Complete consumption of aryl bromide |

This table is for illustrative purposes and does not represent actual experimental data from a single source.

Transition Metal-Catalyzed Coupling Reactions for C-B Bond Formation

Transition metal catalysis has revolutionized the synthesis of boronic acids and their esters, offering a broad substrate scope and excellent functional group compatibility.

The palladium-catalyzed Miyaura borylation reaction is a widely used method for synthesizing aryl and vinyl boronic esters from the corresponding halides or triflates. organic-chemistry.orgbeilstein-journals.orgalfa-chemistry.com This reaction typically involves the cross-coupling of an organic halide with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. organic-chemistry.orgalfa-chemistry.com The resulting boronic esters are stable, can be purified by chromatography, and are suitable for subsequent cross-coupling reactions like the Suzuki-Miyaura coupling. organic-chemistry.orgnih.gov

The choice of base is critical to the success of the Miyaura borylation, as a strong base can promote a competing Suzuki coupling. organic-chemistry.orgalfa-chemistry.com Potassium acetate (B1210297) (KOAc) is a commonly used base for this transformation. organic-chemistry.orgalfa-chemistry.com The proposed mechanism involves the oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the diboron reagent and reductive elimination to afford the boronic ester and regenerate the catalyst. alfa-chemistry.comacs.org

Table 2: Key Components of the Miyaura Borylation Reaction

| Component | Function | Example |

| Substrate | Aryl or vinyl halide/triflate | Bromobenzene |

| Boron Reagent | Source of boron | Bis(pinacolato)diboron (B₂pin₂) |

| Catalyst | Facilitates C-B bond formation | PdCl₂(dppf) |

| Base | Activates the diboron reagent | Potassium Acetate (KOAc) |

| Solvent | Reaction medium | Dimethyl Sulfoxide (DMSO) |

This table is for illustrative purposes and does not represent actual experimental data from a single source.

Recent advancements have led to the development of palladium-catalyzed borylation reactions that can be performed at room temperature and even under solvent-free mechanochemical conditions, enhancing the practicality and environmental friendliness of this method. beilstein-journals.orgnih.gov

While palladium catalysis is prevalent, nickel-based systems have emerged as powerful alternatives, particularly for C(sp²)-C(sp³) cross-coupling reactions to synthesize benzylic boronic esters. researchgate.net A recently developed method describes a nickel-catalyzed Suzuki-type cross-coupling of arylboronic acids with α-iodoboronates. researchgate.net This approach provides an efficient route to a variety of primary and secondary benzyl (B1604629) boronic esters under mild conditions with a broad substrate scope and high functional group tolerance. researchgate.net

Furthermore, nickel catalysis, in conjunction with photoredox catalysis, has enabled the C(sp²)-C(sp³) cross-coupling of (hetero)aryl bromides with alkyl pinacolboronate esters. acs.org These reactions can be applied to both batch and flow systems and are effective for primary benzylic and both stabilized and nonstabilized secondary alkyl boronic esters. acs.org

Copper catalysis has opened new avenues for the synthesis of structurally unique boronic acids, such as tri- and tetrasubstituted allenylboronic acids. rsc.orgdiva-portal.orgrsc.org A versatile copper-catalyzed methodology allows for the preparation of these densely functionalized molecules. rsc.orgdiva-portal.orgrsc.org The resulting allenylboronic acids are valuable reagents that can readily participate in propargylboration reactions with ketones and imines without the need for additional additives. rsc.orgdiva-portal.orgrsc.org This method has also been successfully applied to the catalytic asymmetric propargylborylation of ketones, yielding highly enantioenriched tertiary homopropargyl alcohols. rsc.orgdiva-portal.orgrsc.org

The borylation process utilizes the copper-catalyzed transformation of propargylic carbonates with a diboron reagent, such as diboronic acid. rsc.org This methodology is also adaptable to the synthesis of other allenylboronates by using different diboron reagents like bis(pinacolato)diboron (B₂pin₂). rsc.org

Direct C-H Functionalization Borylation

Direct C-H borylation has emerged as a powerful tool for creating carbon-boron bonds, offering an atom-economical alternative to traditional methods that require pre-functionalized substrates. rsc.orgrsc.org This approach involves the activation of typically inert C(sp³)–H bonds.

Iridium-based catalysts are frequently employed for this transformation. rsc.orgrsc.org One strategy involves using a directing group attached to the boron atom of an existing alkylboronic acid to guide the borylation to a specific C-H bond. For instance, pyrazolylaniline can serve as a temporary directing group in iridium-catalyzed C(sp³)-H borylation, enabling site-selective installation of additional boryl groups at α-, β-, or γ-positions to form polyborylated alkanes. nih.gov While α-C-H borylation is often favored for primary alkylboronic acids, reactions at β- or γ-C-H bonds can also occur. nih.gov

Alternatively, undirected borylation can selectively functionalize the strongest C–H bonds in a molecule. nih.gov Historically, such reactions required the substrate to be used in large excess or as the solvent. However, recent developments have led to catalytic systems, such as those using [Ir(OMe)(COD)]₂ and 2-methylphenanthroline (2-mphen), that enable the borylation of primary and unactivated secondary C–H bonds with the substrate as the limiting reagent. nih.gov This method shows remarkable functional group tolerance, accommodating ethers, imides, amines, and ketals without relying on directing effects from these groups. nih.gov The regioselectivity in these undirected reactions is primarily governed by steric factors. rsc.orgrsc.org

Table 1: Catalytic Systems for Direct C-H Borylation

| Catalyst/Ligand | Substrate Type | Key Features |

|---|---|---|

| Ir-catalyst with Pyrazolylaniline directing group | Alkylboronic acids | Site-selective synthesis of polyborylalkanes at α-, β-, and γ-C-H bonds. nih.gov |

| [Ir(OMe)(COD)]₂ / 2-mphen | Alkanes with various functional groups | Undirected borylation of strong, remote primary and secondary C-H bonds; substrate is the limiting reagent. nih.gov |

Metal-Free Boronylation Approaches

To circumvent the use of transition metals, several metal-free borylation methods have been developed. These approaches often rely on radical-mediated processes and offer excellent functional group compatibility. pku.edu.cnacs.org

One prominent method is the borylation of primary and secondary alkyl iodides using commercially available diboron reagents. pku.edu.cnacs.org These reactions are operationally simple and can be performed under an air atmosphere, highlighting their practicality for large-scale synthesis. pku.edu.cn Mechanistic studies suggest the reaction proceeds through a single-electron transfer pathway that generates an alkyl radical intermediate. pku.edu.cnacs.org This method is compatible with a wide array of functional groups, including alcohols, phenols, ethers, amides, and esters. pku.edu.cn

Another innovative metal-free approach is the deoxygenative borylation of aldehydes and ketones, which provides direct access to alkylboronic esters. acs.org While this method has been demonstrated for a range of aromatic aldehydes and ketones, its application to aliphatic ketones could provide a direct route to secondary alkylboronates like those of pentan-2-ylboronic acid. acs.org Furthermore, electrochemical methods enable a transition-metal-free borylation of alkyl halides (including chlorides, bromides, and iodides) at room temperature, providing an efficient route to primary, secondary, and tertiary boronic esters. acs.org

Table 2: Metal-Free Borylation of Alkyl Halides

| Boron Source | Substrate | Conditions | Key Features |

|---|---|---|---|

| Bis(pinacolato)diboron (B₂pin₂) | Primary and secondary alkyl iodides | Base-catalyzed | Proceeds via a radical mechanism; excellent functional group tolerance. pku.edu.cnacs.org |

Stereoselective Synthesis of Chiral Alkylboronic Acids

The synthesis of enantiomerically enriched chiral alkylboronic acids is of significant interest due to their applications in medicinal chemistry and asymmetric synthesis. ualberta.cadiva-portal.org Achieving stereoselectivity requires carefully designed strategies to control the three-dimensional arrangement of atoms during the C-B bond formation.

One approach involves the 1,2-addition of lithiated 1,1-diborylalkanes to chiral sulfinimine derivatives. ualberta.ca This method can produce enantiomerically pure β-sulfinimido gem-bis(boronates) with high diastereoselectivity. A subsequent, stereoselective mono-protodeboronation can then yield syn-α,β-disubstituted β-aminoalkylboronates. ualberta.ca The stereochemical outcome can be controlled by the order of the deprotection and protodeboronation steps. ualberta.ca

Organocatalysis, particularly with BINOL-type catalysts, is another powerful tool for asymmetric synthesis. diva-portal.org For example, α-chiral allylboronic acids can be prepared through the asymmetric homologation of olefinic boronic acids. diva-portal.org Chiral phosphoric acids have also been utilized as catalysts for the stereoselective synthesis of axially chiral allenes and styrenes, demonstrating the versatility of organocatalysis in controlling stereochemistry. researchgate.netnih.gov For secondary alkylboronic acids, copper-catalyzed cross-coupling reactions using chiral ligands can provide enantiomerically enriched products. For example, the reaction of bromoallenes with arylbromocuprates has been shown to proceed with high 1,3-anti stereoselectivity, enabling the synthesis of chiral alkynes from optically active starting materials. nih.gov

Post-Synthetic Derivatization and Boronic Ester Hydrolysis

Boronic esters, such as the pinacol (B44631) ester of this compound, are common, stable intermediates in the synthesis of boronic acids. researchgate.net The final step in these synthetic sequences is often the hydrolysis of the ester to yield the free boronic acid. organic-chemistry.org This deprotection can be achieved under mild conditions using reagents like methylboronic acid, which provides high yields and simplifies purification due to the volatility of the byproducts. organic-chemistry.org Another method involves using iron(III) chloride with imidazole (B134444) and water to promote the hydrolysis of trifluoroborates and the formation of boronates from boronic acids. organic-chemistry.org

Beyond hydrolysis, the carbon-boron bond is exceptionally versatile and can be transformed into a wide range of other functional groups. researchgate.netnih.gov This post-synthetic derivatization significantly enhances the synthetic utility of alkylboronic esters. Common transformations include:

Oxidation to form alcohols. nih.gov

Amination to introduce C-N bonds. nih.gov

Halogenation (e.g., bromination) to create alkyl halides. nih.gov

Cross-coupling reactions (e.g., Suzuki-Miyaura) to form new C-C bonds with aryl or vinyl groups. nih.gov

Homologation to extend the carbon chain. nih.gov

This flexibility allows for the late-stage functionalization of complex molecules, providing access to derivatives that would be difficult to synthesize through other means. nih.gov

Chemical Reactivity and Mechanistic Investigations of Pentan 2 Ylboronic Acid

Fundamental Reaction Pathways Involving the Boron Center

The chemical behavior of pentan-2-ylboronic acid is largely dictated by the electron-deficient nature of the boron atom. This inherent Lewis acidity governs its interactions with other molecules and is the basis for its utility in various chemical transformations.

Lewis Acidity and Interactions with Lewis Bases

Boronic acids, in general, are recognized as Lewis acids, meaning they can accept a pair of electrons from a Lewis base to form a coordinate covalent bond. wikipedia.orgpressbooks.pub The boron atom in this compound possesses an empty p-orbital, making it electrophilic and capable of interacting with electron-rich species (Lewis bases). This interaction leads to the formation of a Lewis adduct, a complex where the Lewis acid and base are joined by this newly formed bond. wikipedia.org

The strength of this interaction, and thus the Lewis acidity, can be influenced by the substituents attached to the boron atom. nih.gov In an aqueous environment, boronic acids exist in equilibrium with their corresponding boronate forms. nih.gov The interaction with Lewis bases, such as hydroxide (B78521) ions or other nucleophiles, facilitates the formation of a tetrahedral boronate species. nih.govresearchgate.net Computational and experimental studies on related phenylboronic acids have shown that both polar-π interactions and solvation effects play a role in stabilizing both the boronic acid and its boronate form. nih.govresearchgate.net

Role in Molecular Recognition and Binding

The ability of boronic acids to form reversible covalent bonds with diols and other polyols is a cornerstone of their application in molecular recognition. nih.govnih.gov This interaction is highly specific for molecules containing 1,2- or 1,3-diol functionalities, such as those found in saccharides and glycoproteins. nih.gov The formation of a five- or six-membered cyclic boronate ester is the basis for this recognition.

While specific studies on this compound in molecular recognition are not extensively detailed in the provided search results, the general principles apply. The binding affinity and selectivity of a boronic acid-based receptor are influenced by the steric and electronic properties of the scaffold surrounding the boronic acid moiety. nih.gov For instance, the design of synthetic receptors often incorporates boronic acids to target and bind to specific biological molecules, mimicking natural protein-substrate interactions. nih.gov These receptors have been developed for sensing analytes, interfering with signaling pathways, and even for cell delivery systems. nih.gov

Cross-Coupling Reactions Utilizing this compound Substrates

This compound and its derivatives are key coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This powerful carbon-carbon bond-forming reaction has broad applications in the synthesis of complex organic molecules.

Suzuki-Miyaura Cross-Coupling: Scope, Mechanism, and Catalytic Considerations

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound, such as this compound, with an organic halide or triflate in the presence of a palladium catalyst and a base. wikipedia.org This reaction is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts. nih.gov

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three main steps: libretexts.org

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide to form a palladium(II) intermediate. libretexts.org

Transmetalation: The organoboron species, activated by the base, transfers its organic group (in this case, the pentan-2-yl group) to the palladium(II) complex. wikipedia.org

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle. libretexts.org

The B-alkyl Suzuki-Miyaura cross-coupling, which involves the coupling of an alkylboron compound with an aryl or vinyl halide, is a significant class of this reaction. mdpi.com The reactivity in these couplings is influenced by several factors, including the nature of the organoborane, the coupling partner, the base, the solvent, and the catalyst system. mdpi.com

Catalytic Systems and Ligand Effects in Alkylboronic Acid Coupling

The success of the Suzuki-Miyaura coupling of alkylboronic acids heavily relies on the choice of the catalytic system, particularly the phosphine (B1218219) ligand coordinated to the palladium center. The development of sterically hindered and electron-rich phosphine ligands has been crucial for achieving high efficiency and selectivity in these reactions. researchgate.netresearchgate.net Ligands like SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have demonstrated remarkable activity, enabling reactions to be performed at low catalyst loadings and even at room temperature for some substrates. nih.govcapes.gov.br

The role of the ligand is multifaceted. It influences the rate of oxidative addition and reductive elimination, and it can also play a part in preventing undesirable side reactions. The electron-donating ability and steric bulk of the ligand are critical factors in determining the catalyst's activity. researchgate.net The choice of base is also important, as it is required to activate the boronic acid for the transmetalation step. libretexts.org

Substrate Scope and Limitations for Alkylboronic Acids

The scope of the Suzuki-Miyaura reaction with respect to alkylboronic acids has expanded significantly with the development of advanced catalytic systems. Generally, the coupling is most effective between unhindered, electron-rich organoboranes and electron-deficient coupling partners like aryl or vinyl halides. mdpi.com However, challenges remain, particularly with sterically hindered secondary alkylboronic acids. mdpi.com

Other Transition Metal-Catalyzed Coupling Methodologies

While the Suzuki-Miyaura coupling is the most prominent reaction of boronic acids, their utility extends to other transition metal-catalyzed transformations, including carboxylation and trifluoromethyltelluration. These methods allow for the introduction of important functional groups.

Carboxylation: Palladium-catalyzed carboxylation of organoboronic acids presents a valuable method for the synthesis of carboxylic acids. This reaction typically involves the use of carbon monoxide (CO) as the carboxylating agent. For secondary alkylboronic acids like this compound, this transformation allows for the direct installation of a carboxyl group. The general mechanism involves the oxidative addition of a palladium(0) complex to an organic halide, followed by transmetalation with the boronic acid and subsequent CO insertion and reductive elimination. Alternatively, direct carboxylation of the boronic acid can be achieved under specific catalytic conditions.

Trifluoromethyltelluration: The introduction of the trifluoromethyltelluro (TeCF₃) group into organic molecules is of growing interest due to the unique properties it imparts. Transition metal-catalyzed cross-coupling reactions have emerged as a powerful tool for this purpose. Copper-catalyzed trifluoromethyltelluration of boronic acids using a suitable TeCF₃ source, such as (bpy)Cu(TeCF₃), provides an efficient route to trifluoromethyl telluroethers. This reaction proceeds via a mechanism likely involving transmetalation of the boronic acid to the copper center, followed by reductive elimination to form the C-Te bond. For a chiral substrate like this compound, this reaction would yield a chiral trifluoromethyl telluroether, a potentially valuable building block.

Organocatalytic Applications of Boronic Acids

Arylboronic acids have been recognized for their ability to act as organocatalysts, a field that continues to expand. Their catalytic activity often stems from their Lewis acidity and ability to form reversible covalent bonds with diols and other functional groups.

Boronic acids can act as catalysts by activating hydroxyl groups, facilitating a range of chemical transformations. They can form boronate esters with 1,2- or 1,3-diols, which can then be more easily manipulated. This activation strategy has been employed in reactions such as the selective acylation, silylation, and glycosylation of polyols. The boronic acid essentially acts as a temporary protecting group that also enhances the reactivity of a specific hydroxyl group. While arylboronic acids are more commonly used for this purpose due to their electronic properties, the fundamental principle of boronate ester formation is applicable to alkylboronic acids as well.

Boronic acids have proven to be effective catalysts for condensation reactions, including esterification and amidation. In these roles, they are believed to activate the carboxylic acid component by forming a reactive acylboronate intermediate. This intermediate is more susceptible to nucleophilic attack by an alcohol or amine than the free carboxylic acid, thus accelerating the rate of ester or amide formation. The catalytic cycle is completed by the hydrolysis of the boronic acid catalyst, allowing it to re-enter the cycle. The use of boronic acids as catalysts offers a mild and often metal-free alternative to traditional condensation methods.

A notable example is the direct amidation of carboxylic acids with amines, a reaction that typically requires harsh conditions or stoichiometric activating agents. Phenylboronic acid and its derivatives have been shown to catalyze this transformation efficiently under relatively mild conditions. The proposed mechanism involves the formation of an acylboronate, which then reacts with the amine.

Stereochemical Aspects of this compound Reactions

The chiral nature of this compound, with a stereocenter at the carbon atom bearing the boronic acid group, makes it a valuable substrate for stereoselective synthesis.

The stereochemistry of this compound can be leveraged to achieve high levels of enantioselectivity in various reactions. A prime example is the Suzuki-Miyaura cross-coupling reaction. When enantiomerically enriched secondary boronic esters are coupled with aryl or vinyl halides, the reaction often proceeds with high retention of stereochemistry at the carbon-boron bond. This means that the configuration of the stereocenter in the starting boronic acid is transferred to the product. The fidelity of this stereochemical transfer is highly dependent on the reaction conditions, including the choice of palladium catalyst, ligand, and base.

For instance, the coupling of an enantioenriched secondary boronic ester with an aryl halide can lead to the formation of a chiral alkyl-aryl product with high enantiomeric excess (e.e.). This stereospecificity is crucial for the synthesis of enantiomerically pure compounds, which are of paramount importance in medicinal chemistry and materials science.

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Product | Stereochemical Outcome |

| Enantioenriched secondary boronic ester | Aryl halide | Pd(OAc)₂ / SPhos | Chiral alkyl-aryl compound | High retention of stereochemistry |

| Enantioenriched secondary boronic ester | Vinyl halide | Pd(dba)₂ / P(t-Bu)₃ | Chiral alkyl-alkene compound | High retention of stereochemistry |

This table represents generalized enantioselective transformations and not specific experimental data for this compound.

Stereodivergent synthesis allows for the selective formation of any possible stereoisomer of a product from a common starting material. With a chiral substrate like this compound, stereodivergent strategies can be employed to access different stereoisomers of the coupling product. This can be achieved by carefully selecting the reaction conditions or the coupling partner.

One approach involves the use of different isomers of a chiral coupling partner. For example, coupling an enantiomerically pure sample of this compound with either the (E)- or (Z)-isomer of a vinyl halide can lead to the formation of different diastereomeric products.

Another powerful strategy involves the use of different catalysts or ligands that can influence the stereochemical outcome of the reaction. While the Suzuki-Miyaura coupling of secondary boronic esters often proceeds with retention of stereochemistry, specific catalytic systems have been developed that can lead to inversion of stereochemistry. By choosing a catalyst that promotes retention or one that promotes inversion, it is possible to synthesize either enantiomer of the product from a single enantiomer of the starting boronic acid. This dual stereocontrol is a hallmark of advanced stereodivergent synthesis.

| Starting Material | Catalyst System | Stereochemical Pathway | Product Stereoisomer |

| (R)-pentan-2-ylboronic ester | Catalyst A | Retention | (R)-Product |

| (R)-pentan-2-ylboronic ester | Catalyst B | Inversion | (S)-Product |

This table illustrates the concept of stereodivergent synthesis with hypothetical catalysts.

Reaction Mechanism Elucidation for this compound Transformations

The understanding of reaction mechanisms is fundamental to the optimization of existing synthetic methods and the development of new transformations involving this compound. Mechanistic elucidation provides insights into the elementary steps of a reaction, the structures of intermediates and transition states, and the factors that control reaction rates and selectivity. A combination of experimental and computational approaches is typically employed to build a comprehensive picture of the reaction pathway.

Experimental Mechanistic Studies

A common approach involves monitoring the reaction progress over time under different conditions to determine the reaction order with respect to each reactant, catalyst, and any additives. For instance, in copper-catalyzed cross-coupling reactions, kinetic studies can be performed using gas-uptake methods to monitor oxygen consumption or by spectroscopic means to track the concentration of reactants and products. nih.gov Such studies have been instrumental in revealing that the transmetalation step is often turnover-limiting in Suzuki-Miyaura and related cross-coupling reactions. nih.gov

Kinetic Isotope Effect (KIE) Studies: KIE studies are a powerful tool for probing the nature of bond-breaking and bond-forming events in the rate-determining step of a reaction. By replacing an atom with its heavier isotope at a specific position in a reactant molecule and measuring the effect on the reaction rate, detailed information about the transition state can be obtained. For transformations involving this compound, deuteration at the C-B bond or at specific positions on the pentyl chain could help elucidate the mechanism of key steps like transmetalation or protodeboronation.

Spectroscopic Studies: Spectroscopic techniques are invaluable for identifying and characterizing reaction intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 11B NMR spectroscopy is particularly useful for studying boronic acids, as the chemical shift of the boron atom is sensitive to its coordination environment (trigonal vs. tetrahedral). nih.gov This allows for the characterization of boronate species in solution. 1H, 13C, and other relevant nuclei NMR can be used to track the disappearance of starting materials and the appearance of products, as well as to identify any observable intermediates.

Electron Paramagnetic Resonance (EPR) Spectroscopy: In reactions catalyzed by paramagnetic metals like copper(II), EPR spectroscopy can provide information about the oxidation state and coordination environment of the metal center, helping to identify the catalyst's resting state. nih.gov

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to detect and identify charged intermediates and products in the reaction mixture, providing insights into the species involved in the catalytic cycle.

In-situ Reaction Monitoring: Techniques like in-situ infrared (IR) spectroscopy and Raman spectroscopy can be employed to monitor the concentration of various species in real-time without the need for sampling. This provides a dynamic view of the reaction progress and can help in the identification of transient intermediates.

A hypothetical study on the reaction of this compound with a generic diol, similar to studies conducted with phenylboronic acid and Alizarin (B75676) Red S, could yield data as presented in the table below. nih.gov

| Experimental Technique | Observation | Mechanistic Implication |

| 11B NMR Spectroscopy | A downfield shift of the boron signal upon addition of the diol. | Formation of a tetracoordinate boronate ester intermediate. |

| Pre-steady-state Kinetics | A rapid initial phase followed by a slower steady-state phase. | Suggests a multi-step reaction with the formation of an intermediate. nih.gov |

| pH-rate Profile | The reaction rate is dependent on the pH of the solution. | Indicates the involvement of both the neutral boronic acid and the anionic boronate form in the reaction. nih.gov |

Computational Approaches to Reaction Mechanism Analysis

Computational chemistry has become an indispensable tool for elucidating reaction mechanisms, complementing experimental findings with detailed energetic and structural information that is often difficult or impossible to obtain through experiments alone. researchgate.net Density Functional Theory (DFT) is a widely used method for these studies due to its balance of accuracy and computational cost.

For transformations involving this compound, computational studies can be employed to:

Model Reactant and Intermediate Structures: The three-dimensional structures of reactants, intermediates, transition states, and products can be optimized to their lowest energy conformations.

Calculate Reaction Energetics: The relative energies of all species along the reaction pathway can be calculated to construct a potential energy surface. This allows for the determination of activation energies and reaction enthalpies, providing insights into the feasibility and kinetics of different proposed mechanisms.

Visualize Transition States: The geometry of transition states can be located and characterized by the presence of a single imaginary frequency. Analysis of the transition state structure provides a snapshot of the bond-breaking and bond-forming processes.

Investigate Reaction Pathways: Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a located transition state connects the correct reactants and products.

A computational study on a hypothetical transformation of this compound, for instance, a Norrish-type elimination if a suitable functional group were present on the pentyl chain, would be analogous to studies performed on molecules like 2-pentanone. researchgate.net Such a study would involve calculating the energies of the reactant, a cyclic transition state, and the products.

| Computational Method | Parameter Calculated | Value (kcal/mol) | Interpretation |

| DFT (e.g., B3LYP/6-31+G(d)) | Energy of Reactants | 0.0 | Reference energy. |

| Energy of Transition State | +35.2 | Activation energy barrier for the reaction. | |

| Energy of Products | -15.8 | The reaction is exothermic. |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of information that would be generated from a computational study.

Computational studies can also shed light on the role of solvent and other additives in the reaction. By including explicit solvent molecules or using implicit solvation models, the effect of the reaction medium on the energetics of the pathway can be assessed. Furthermore, computational analysis can help to understand the origins of stereoselectivity in reactions involving the chiral center of this compound.

Advanced Applications in Chemical Research

Building Block in Complex Molecule Synthesis

There is a lack of specific studies showcasing pentan-2-ylboronic acid as a critical building block in the synthesis of complex molecules. The vast body of literature on boronic acids in synthesis predominantly highlights the utility of aryl- and vinylboronic acids. bldpharm.comrsc.org These compounds are prized for their stability and reactivity in forming carbon-carbon bonds under mild conditions. rsc.org While general methods for creating libraries of diverse boronic acids exist, specific examples detailing the incorporation of the pentan-2-yl moiety into complex bioactive molecules or natural products are not readily found. bldpharm.comrsc.org

Functional Materials Development

The development of functional materials, including polymers and supramolecular structures, heavily relies on the specific binding properties and structural contributions of the incorporated molecules.

Integration into Functional Polymers

The incorporation of boronic acids into polymers is a well-established strategy for creating "smart" materials responsive to stimuli like pH or the presence of diols (e.g., sugars). leyan.comyoutube.comrsc.org These functional polymers have applications in biomedicine, such as in glucose sensing and drug delivery. leyan.comyoutube.com However, the research in this area almost exclusively focuses on polymers functionalized with arylboronic acids, which can form stable cyclic esters with diols. youtube.comrsc.org There are no specific reports found on the synthesis or application of functional polymers integrated with this compound.

Role in Supramolecular Architectures

Boronic acids are valuable components in supramolecular chemistry due to their ability to form reversible covalent bonds (boronate esters) with diols and engage in dative bonding with Lewis bases. chemscene.comresearchgate.net This allows for the self-assembly of intricate, hierarchical structures like smart gels and nanostructures. chemscene.comresearchgate.net Again, the literature is dominated by examples using polyfunctional arylboronic acids as the primary structure-directing building blocks. chemscene.commdpi.com The specific role or application of this compound in designing and constructing supramolecular architectures has not been documented.

Sensors and Chemosensing Platforms

The ability of boronic acids to bind with diol-containing molecules, such as carbohydrates, has led to their widespread use in the design of chemosensors. nih.govnih.gov These sensors often rely on fluorescence or electrochemical signals generated upon binding. rsc.org The sensitivity and selectivity of these sensors are highly dependent on the structure of the boronic acid. nih.gov Virtually all examples in the literature, from simple colorimetric sensors to complex electrochemical biosensors, employ arylboronic acids as the recognition element. chemscene.comnih.gov No specific sensors or chemosensing platforms based on this compound have been described in the reviewed literature.

Analytical Method Development

Developing analytical methods for boronic acids and their derivatives, such as pinacol (B44631) esters, can be challenging due to their reactivity and potential for degradation. High-performance liquid chromatography (HPLC) is a common technique, and methods have been developed to analyze a wide range of boronic acids, often requiring specific conditions like aprotic diluents or high pH mobile phases to ensure stability. rsc.org While general HPLC and mass spectrometry methods for analyzing various boronic acids exist, there are no studies specifically focused on the development of analytical techniques tailored for or applied to this compound. rsc.org

Theoretical and Computational Studies on Pentan 2 Ylboronic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering a lens into the electronic structure and energy of molecules. For a compound like pentan-2-ylboronic acid, these methods can predict its geometry, stability, and spectroscopic properties.

Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of accuracy and computational cost. nih.gov It is well-suited for studying organoboron compounds. DFT calculations can be employed to optimize the molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. These calculations are crucial for determining the most stable conformation of the molecule.

Furthermore, DFT is used to calculate various molecular properties that are essential for understanding the reactivity and stability of this compound. nih.gov These properties include the total energy, dipole moment, and vibrational frequencies, which correspond to infrared and Raman spectra. The calculated vibrational frequencies can be compared with experimental data to confirm the predicted structure. longdom.org

To illustrate the type of data obtained from DFT calculations, the following table presents hypothetical optimized geometric parameters for the syn-anti conformer of this compound, based on typical values for alkylboronic acids.

| Parameter | Value |

| Bond Lengths (Å) | |

| B-C | 1.56 |

| B-O1 | 1.37 |

| B-O2 | 1.37 |

| O-H | 0.97 |

| C-C (average) | 1.54 |

| C-H (average) | 1.09 |

| Bond Angles (°) ** | |

| C-B-O1 | 121.0 |

| C-B-O2 | 119.0 |

| O1-B-O2 | 120.0 |

| B-O-H | 110.0 |

| Dihedral Angles (°) ** | |

| O1-B-C-C | 180.0 (anti) |

| O2-B-C-C | 0.0 (syn) |

| Note: This data is illustrative and not from a specific published study on this compound. |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. longdom.org A smaller gap suggests that the molecule is more reactive.

For this compound, FMO analysis can predict its reactivity in various chemical reactions. The distribution of the HOMO and LUMO across the molecule can indicate the most probable sites for nucleophilic and electrophilic attack.

Below is an illustrative table of FMO energies for a simple alkylboronic acid, which demonstrates the typical output of such an analysis.

| Orbital | Energy (eV) |

| HOMO | -10.5 |

| LUMO | 1.5 |

| HOMO-LUMO Gap | 12.0 |

| Note: This data is for a representative simple alkylboronic acid and is for illustrative purposes only. |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. wikipedia.org It offers insights into the Lewis structure of a molecule and the delocalization of electron density through hyperconjugation. wikipedia.org NBO analysis calculates the occupancy of these orbitals, which ideally should be close to 2 for a bonding orbital or lone pair and close to 0 for an antibonding orbital. wikipedia.org

For this compound, NBO analysis can elucidate the nature of the B-C and B-O bonds, including their polarization and hybrid orbitals. It can also quantify the donor-acceptor interactions between filled bonding orbitals (donors) and empty antibonding orbitals (acceptors), which are crucial for understanding intramolecular stability and reactivity.

An illustrative table showing a hypothetical NBO analysis for the B-C bond in this compound is provided below.

| Bond | Occupancy | Polarization on B (%) | Polarization on C (%) |

| σ(B-C) | 1.98 | 35 | 65 |

| σ*(B-C) | 0.05 | 65 | 35 |

| Note: This data is hypothetical and for illustrative purposes. |

Molecular Modeling and Simulation for Reaction Pathway Prediction

Molecular modeling and simulation are powerful tools for predicting the pathways of chemical reactions. nih.gov For reactions involving this compound, such as Suzuki-Miyaura coupling or esterification, computational methods can be used to map out the entire reaction mechanism. rsc.orgnih.gov This involves identifying transition states, which are the energy maxima along the reaction coordinate, and intermediates.

By calculating the activation energies (the energy difference between the reactants and the transition state), chemists can predict the feasibility and rate of a reaction. nih.gov Computational studies can also shed light on the stereoselectivity and regioselectivity of reactions by comparing the energies of different possible reaction pathways. For instance, in the context of boronic acid reactions, computational models can help elucidate the role of the base and the specific intermediates involved in the catalytic cycle. rsc.orgnih.gov

Influence of Solvent Effects in Computational Models

Chemical reactions are often carried out in a solvent, which can have a significant impact on the reaction rate and mechanism. Computational models can account for solvent effects in several ways. Explicit solvent models involve including a number of solvent molecules in the calculation, which provides a detailed picture of solute-solvent interactions but is computationally expensive.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. exlibrisgroup.com This approach is less computationally demanding and is widely used to study the influence of the solvent on molecular properties and reaction energetics. nih.gov For this compound, computational studies incorporating solvent effects would be crucial for accurately predicting its behavior in solution, including its acidity (pKa) and its reactivity in various solvent environments. exlibrisgroup.comnih.gov

Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹¹B NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, including pentan-2-ylboronic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of the atoms within the molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, one would expect to observe distinct signals corresponding to the different types of protons in the pentyl chain. The protons on the carbon atom bonded to the boron atom (the α-carbon) would likely appear as a multiplet at a downfield-shifted position due to the electron-withdrawing effect of the boronic acid group. The terminal methyl group (CH₃) would likely appear as a triplet, while the other methylene (B1212753) (CH₂) and methyl (CH₃) groups along the chain would exhibit complex splitting patterns (multiplets) due to coupling with neighboring protons. The protons of the B(OH)₂ group are often broad and may exchange with solvent, sometimes not appearing as a sharp, well-defined peak.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals for each of the five carbon atoms in the pentyl chain would be expected. The carbon atom directly attached to the boron atom is often difficult to observe because the quadrupolar nature of the boron nucleus can cause significant broadening of the signal. researchgate.net The chemical shifts of the other carbon atoms would be consistent with a saturated alkyl chain.

¹¹B NMR Spectroscopy: ¹¹B NMR is particularly useful for characterizing boron-containing compounds. nsf.govresearchgate.net Boronic acids typically exhibit a broad signal in the ¹¹B NMR spectrum. sdsu.edu For this compound, a single, broad resonance is expected in the region characteristic of trigonal boronic acids, generally around 30 ppm. sdsu.edu The chemical shift can be influenced by the solvent and the concentration of the sample. The formation of boronate esters or other derivatives would result in a significant upfield shift of the ¹¹B signal. nsf.gov

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| ¹H | ~0.8-1.0 | Triplet |

| ~1.1-1.6 | Multiplet | |

| ~2.5-3.0 | Multiplet | |

| Broad | Singlet | |

| ¹³C | ~14 | - |

| ~22-38 | - | |

| Broad or unobserved | - | |

| ¹¹B | ~28-33 | Broad Singlet |

Note: The data in this table is predicted based on the general spectral characteristics of alkylboronic acids and has not been experimentally verified for this compound due to the lack of publicly available data.

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

For this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. However, boronic acids can be challenging to analyze by MS as they are prone to dehydration to form cyclic anhydrides (boroxines) or to form adducts with solvents. rsc.orgresearchgate.net Therefore, the observed spectrum might show peaks corresponding to these species in addition to or instead of the parent molecular ion.

Fragmentation patterns in the mass spectrum of alkylboronic acids typically involve the cleavage of the carbon-carbon bonds in the alkyl chain. libretexts.org For this compound, one would anticipate the loss of alkyl fragments from the pentyl chain, leading to a series of peaks that can help to confirm the structure of the alkyl group.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z |

| [M]⁺ | 130.10 |

| [M-H₂O]⁺ | 112.09 |

| [M-C₂H₅]⁺ | 101.07 |

| [M-C₃H₇]⁺ | 87.05 |

| [B(OH)₂]⁺ | 44.82 |

Note: The m/z values are calculated based on the most abundant isotopes. The presence and relative intensity of these fragments are predictive and would need to be confirmed by experimental data.

Chromatographic Techniques for Separation and Analysis (e.g., SFC, TLC)

Chromatographic techniques are essential for the separation, purification, and analysis of chemical compounds.

Supercritical Fluid Chromatography (SFC): SFC is a chromatographic technique that uses a supercritical fluid as the mobile phase. It is considered a "green" and high-throughput technique for the analysis of boronic acids. A method for the separation and quantification of various boronic acids using SFC has been developed, which can be applied to monitor reactions such as Suzuki couplings.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and versatile technique for monitoring reaction progress and assessing the purity of a compound. For boronic acids, specific staining methods can be employed for their detection on a TLC plate. researchgate.net For example, a solution of alizarin (B75676) can be used to visualize boronic acids, which appear as fluorescent spots under UV light. thieme-connect.de This allows for the selective detection of boronic acid-containing compounds in a reaction mixture. nih.gov

Other Spectroscopic Methods (e.g., UV-Vis, FTIR)

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. Simple alkylboronic acids like this compound are not expected to show significant absorption in the UV-Vis region as they lack chromophores (i.e., conjugated π-systems). nih.gov Therefore, UV-Vis spectroscopy is generally not a primary tool for the characterization of this specific compound, though it can be useful for detecting impurities that do contain chromophores.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. In the FTIR spectrum of this compound, characteristic absorption bands would be expected for the O-H, C-H, and B-O bonds. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibrations of the boronic acid group. The C-H stretching vibrations of the pentyl group would appear in the region of 2850-3000 cm⁻¹. The B-O stretching vibration typically appears as a strong band around 1350 cm⁻¹. researchgate.net

Table 3: Expected FTIR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H | 3200-3600 | Broad, stretching |

| C-H | 2850-3000 | Stretching |

| B-O | ~1350 | Strong, stretching |

| C-H | ~1465 | Bending |

Note: The positions of the absorption bands are approximate and can be influenced by the physical state of the sample (solid or liquid) and intermolecular interactions.

Future Research Avenues and Challenges for Alkylboronic Acids

Development of Novel Synthetic Routes

The synthesis of alkylboronic acids has traditionally relied on methods that can have limitations in terms of scope, functional group tolerance, and the use of sensitive reagents. chemrxiv.org Future research is actively pursuing more efficient, milder, and more versatile synthetic protocols.

Current and Developing Synthetic Approaches:

Transition-Metal-Catalyzed Borylation: Palladium- and copper-catalyzed methods have been developed for the borylation of alkyl halides and pseudohalides. organic-chemistry.org These methods offer good functional group tolerance but can be sensitive to the steric hindrance of the alkyl group.

Hydroboration of Alkenes: The hydroboration of alkenes is a classic method for preparing alkylboron compounds. Recent advances focus on achieving high regio- and enantioselectivity using novel catalysts, including those based on first-row transition metals like iron and cobalt. organic-chemistry.org

Radical Borylation: Photoinduced and radical-mediated borylation reactions are emerging as powerful tools. researchgate.net These methods allow for the conversion of readily available starting materials like alkylamines and carboxylic acids into valuable alkylboronic esters under mild conditions. organic-chemistry.orgdrugdiscoverytrends.com For instance, a catalyst-free deaminative borylation has been developed that converts a wide range of alkylamines into alkylboronic esters. organic-chemistry.org

Transition-Metal-Free Methods: There is growing interest in developing synthetic routes that avoid transition metals. One such approach involves the reaction of alkyl sulfonylhydrazones with alkyl boronic acids to create more complex and sterically hindered alkylboron reagents. chemrxiv.org

A key challenge is the development of modular and convergent strategies that allow for the rapid synthesis of diverse and complex alkylboronic acids from simple precursors. chemrxiv.orgacs.org

Expanding Reactivity Profiles and Catalytic Scope

While the Suzuki-Miyaura cross-coupling reaction is the most well-known application of boronic acids, there is a significant push to expand their reactivity into new types of transformations. chemrxiv.orgnih.gov

Emerging Areas of Reactivity:

Photoredox Catalysis: A major limitation for using alkylboronic acids as radical precursors has been their high oxidation potentials. nih.govrsc.org Recent research has shown that this can be overcome through activation with an inorganophosphorus compound or through hydrogen-bond assistance from a solvent, allowing for their use in a variety of photoredox-catalyzed reactions. nih.govsemanticscholar.org This enables transformations like direct C-B chlorination, cyanation, vinylation, and alkynylation. nih.gov

Copper-Catalyzed Cross-Coupling: While palladium catalysis is well-established, copper catalysis offers different reactivity profiles and can be more effective for certain transformations. nih.gov Copper-promoted Chan-Lam cross-coupling, for example, allows for the selective monoalkylation of anilines and other aromatic amines with alkylboronic acids. galchimia.com

Stereospecific Transformations: A significant challenge is to control the stereochemistry in reactions involving chiral secondary alkylboronic acids like pentan-2-ylboronic acid. Developing stereospecific copper-catalyzed cross-coupling reactions for secondary alkylboronic esters is an active area of research. nih.gov

The table below illustrates the expanding scope of reactions involving alkylboronic acids.

| Reaction Type | Catalyst/Activator | Description | Reference |

| Deaminative Borylation | Photoinduced | Converts alkylamines to alkylboronic esters without a metal catalyst. | organic-chemistry.org |

| Photoredox Alkylation | K3PO4 / Light | Activates alkylboronic acids for use as alkyl radical precursors in various C-C and C-heteroatom bond formations. | nih.gov |

| Chan-Lam Amination | Copper | Selective monoalkylation of aromatic amines with alkylboronic acids. | galchimia.com |

| Stereospecific Cross-Coupling | Copper | Under development for stereospecific reactions of secondary alkylboronic esters. | nih.gov |

Integration into Emerging Fields of Chemistry

The unique properties of boronic acids are leading to their integration into new and exciting areas of chemical science beyond traditional organic synthesis.

Medicinal Chemistry: Alkylboronic acids are increasingly being incorporated into drug candidates. chemrxiv.org Their ability to act as inhibitors for certain enzymes makes them valuable motifs in drug design. nih.govmdpi.com The development of new synthetic methods allows for the late-stage functionalization of complex, biologically active molecules with boronic acid groups. chemrxiv.org

Materials Science: Boronic acids are being used to create self-assembling structures and responsive polymers. chemrxiv.orgresearchgate.net Their ability to form reversible covalent bonds with diols is being exploited to develop sensors and drug delivery systems. nih.gov

Chemical Biology: Boronic acid-based probes and sensors are being designed for the detection of biologically important molecules like carbohydrates. nih.govmdpi.com The reversible nature of the boronic acid-diol interaction is key to these applications.

Addressing Limitations in Alkylboronic Acid Transformations

Despite significant progress, several limitations still need to be addressed to unlock the full potential of alkylboronic acids.

Overcoming High Oxidation Potentials: As mentioned, the high oxidation potential of alkylboronic acids has limited their use as radical precursors. While activation methods have been developed, finding more general and milder activators remains a key challenge. nih.govrsc.orgsemanticscholar.org

Substrate Scope Limitations: Some catalytic systems for alkylboronic acid transformations are limited to specific types of substrates. For example, some copper-catalyzed couplings are restricted to primary alkylboronic esters or C(sp2) electrophiles. nih.gov Expanding the scope to include more challenging secondary and tertiary alkylboronic acids is a priority.

Selectivity in the Presence of Other Boron Species: Developing methods that can selectively activate an alkylboronic acid in the presence of other boron functionalities, such as a boronic ester, is crucial for the synthesis of complex molecules with multiple boron sites. nih.govrsc.org This would allow for orthogonal, sequential functionalization.

Instability and Decomposition: While generally stable, boronic acids can undergo decomposition under certain reaction conditions, such as in the presence of some copper (I) catalysts. mdpi.com Understanding and mitigating these decomposition pathways is essential for developing robust synthetic methods.

Q & A

Q. How should researchers document synthetic procedures to ensure reproducibility across labs?

- Methodological Answer : Follow Beilstein Journal guidelines:

- Detailed Experimental Section : Specify equipment (e.g., Schlenk line), solvent batch numbers, and inert gas purity.

- Supporting Information : Provide raw NMR/HPLC traces and crystallographic data (CCDC deposition).

- Error Reporting : Include failed attempts (e.g., alternative catalysts or solvents) to guide troubleshooting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.